1-Phenethyl-5-thioxopyrrolidin-2-one
Description
1-Phenethyl-5-thioxopyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a phenethyl substituent at position 1 and a thioxo (sulfur-containing) group at position 5. The pyrrolidinone core is a five-membered lactam ring, and its substitution pattern significantly influences physicochemical properties, reactivity, and biological activity. The phenethyl group contributes steric bulk and lipophilicity, which may impact solubility and receptor interactions.
Properties
CAS No. |
147767-13-3 |
|---|---|
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.302 |
IUPAC Name |
1-(2-phenylethyl)-5-sulfanylidenepyrrolidin-2-one |
InChI |
InChI=1S/C12H13NOS/c14-11-6-7-12(15)13(11)9-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
DUUMRKFCFWDJNN-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1=O)CCC2=CC=CC=C2 |
Synonyms |
2-Pyrrolidinone, 1-(2-phenylethyl)-5-thioxo- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between 1-Phenethyl-5-thioxopyrrolidin-2-one and related pyrrolidinone derivatives:
Structural and Functional Analysis
Substituent Effects
- Thioxo vs. Oxygen-Containing Groups : The 5-thioxo group in the target compound increases electrophilicity compared to oxo or alkoxy substituents (e.g., 5-pentoxy in 1-Benzyl-5-pentoxypyrrolidin-2-one ). This makes the lactam ring more reactive toward nucleophiles, such as amines or thiols, and may enhance metal-binding capacity.
- Phenethyl vs. Benzyl/Trityloxymethyl: The phenethyl group (C₆H₅-CH₂CH₂-) provides moderate steric hindrance and lipophilicity, whereas the trityloxymethyl group in (S)-5-((Trityloxymethyl)Pyrrolidin-2-One introduces extreme bulk, likely reducing solubility in polar solvents.
Research Findings and Limitations
- Gaps in Data : Direct studies on this compound are absent in the provided evidence. Comparisons rely on structural analogs, necessitating caution in extrapolation.
- Thioxo derivatives may pose unique hazards due to sulfur reactivity.
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